molecular formula C20H21ClO4 B14260337 Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 388632-17-5

Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

Cat. No.: B14260337
CAS No.: 388632-17-5
M. Wt: 360.8 g/mol
InChI Key: MOURCOMINDCMDD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be used to convert the compound into its reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is unique due to its specific chemical structure, which allows it to be effectively transformed into fenofibric acid in the body. This transformation is crucial for its lipid-regulating effects .

Properties

CAS No.

388632-17-5

Molecular Formula

C20H21ClO4

Molecular Weight

360.8 g/mol

IUPAC Name

propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C20H21ClO4/c1-4-13-24-19(23)20(2,3)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-12H,4,13H2,1-3H3

InChI Key

MOURCOMINDCMDD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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